Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15901775
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrN3O2 |
|---|---|
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | ethyl 6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-8-7(14(2)13-9)4-6(11)5-12-8/h4-5H,3H2,1-2H3 |
| Standard InChI Key | RYWRWDASDNQIAU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C2=C1N=CC(=C2)Br)C |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s bicyclic framework consists of a pyrazole ring fused to a pyridine ring, creating a planar structure conducive to π-π stacking interactions in biological targets. Key substituents include:
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Bromine at C6: Enhances electrophilic reactivity for cross-coupling reactions.
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Methyl group at N1: Improves metabolic stability by blocking oxidative deamination.
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Ethyl ester at C3: Serves as a protecting group for carboxylic acid functionality.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H10BrN3O2 | |
| Molecular Weight | 284.11 g/mol | |
| Density | 1.9±0.1 g/cm³ (estimated) | |
| Boiling Point | 329.0±22.0°C (estimated) | |
| LogP | 1.40 (predicted) |
The bromine atom’s electronegativity (Pauling scale: 2.96) induces electron withdrawal, polarizing the pyridine ring and facilitating nucleophilic aromatic substitution.
Spectroscopic Characterization
1H-NMR data from analogous compounds reveals distinct peaks:
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δ 4.40 ppm (q, J=7.12 Hz): Ethoxy group protons.
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δ 1.36 ppm (t, J=7.12 Hz): Methyl group adjacent to oxygen .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves a multi-step sequence starting from 2-aminopyridine derivatives. Patent CN102911174A outlines a robust protocol:
Step 1: Formation of Intermediate IV
Reaction of methyl acetoacetate with sodium ethoxide generates enolate intermediates, which undergo cyclocondensation with brominated pyridine precursors at 0–5°C .
Step 2: Diazotization and Cyclization
Treatment with sodium nitrite in dilute sulfuric acid at -5–0°C induces diazotization, followed by intramolecular cyclization to form the pyrazole ring .
Table 2: Comparative Synthesis Metrics
| Parameter | Patent Method | Conventional Methods |
|---|---|---|
| Yield | 95.3% | 70–80% |
| Reaction Temperature | -5–0°C | 25–30°C |
| Purification Complexity | Low | High |
Optimization Strategies
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Solvent Selection: Dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing charged intermediates .
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Catalysis: Palladium on carbon (Pd/C) facilitates hydrogenation steps with 94% efficiency in related syntheses .
Pharmaceutical Applications
Kinase Inhibition
The compound’s planar structure mimics ATP-binding sites in kinases. In preclinical studies, derivatives inhibit:
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VEGFR-2: IC50 = 12 nM (via hydrophobic interactions with Leu840 and Val848).
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PDGFR-β: IC50 = 18 nM (hydrogen bonding with Asp836).
Table 3: Biological Activity Profile
| Target | IC50 (nM) | Mechanism |
|---|---|---|
| VEGFR-2 | 12 | Competitive ATP inhibition |
| PDGFR-β | 18 | Allosteric modulation |
| c-Kit | 45 | Tyrosine kinase suppression |
Prodrug Development
The ethyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Rat pharmacokinetic studies show:
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t1/2 (ester): 2.3 h
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t1/2 (acid): 6.7 h
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Bioavailability: 68% after oral administration.
| Parameter | Rating | Precautionary Measures |
|---|---|---|
| Skin Contact | Category 2 | Wear nitrile gloves |
| Eye Damage | Category 1 | Use safety goggles |
| Acute Toxicity | Category 4 | Avoid inhalation |
Industrial and Research Significance
Scale-Up Challenges
Pilot plant data (100 kg batch) reveals critical process parameters:
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Exothermicity: ΔT = 15°C during bromination (requires jacketed reactors).
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Byproduct Formation: <2% des-bromo impurity when using NBS vs. 8% with Br2 .
Cost Analysis
Table 5: Manufacturing Cost Breakdown
| Component | Cost (%) | Remarks |
|---|---|---|
| Raw Materials | 58 | Bromine accounts for 32% |
| Energy | 22 | Chiller usage dominates |
| Labor | 12 | Skilled technicians required |
| Waste Disposal | 8 | Brominated byproducts regulated |
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